Chlorhydrate de Florfénicol Amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Florfenicol Amine Hydrochloride is a synthetic derivative of florfenicol, a broad-spectrum antibiotic primarily used in veterinary medicine. Florfenicol itself is a fluorinated analog of thiamphenicol and chloramphenicol, known for its effectiveness against a variety of Gram-positive and Gram-negative bacterial groups . Florfenicol Amine Hydrochloride is often used in research and development settings due to its specific properties and applications.

Applications De Recherche Scientifique

Florfenicol Amine Hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.

Medicine: Investigated for its potential use in treating bacterial infections in animals and possibly humans.

Industry: Utilized in the development of veterinary pharmaceuticals and other related products

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Florfenicol Amine Hydrochloride is typically synthesized through the acid-catalyzed hydrolysis of florfenicol and its related metabolites. The process involves converting these compounds into florfenicol amine salts, which are then partitioned with ethyl acetate to remove lipids and other neutral interferences. The solution is made strongly basic to convert the salts to free florfenicol amine, which is then extracted using ethyl acetate .

Industrial Production Methods: In industrial settings, the production of Florfenicol Amine Hydrochloride follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) with UV detection to ensure purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amine compounds .

Mécanisme D'action

Florfenicol Amine Hydrochloride exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial 50S ribosomal subunits, inhibiting the enzyme peptidyl transferase, which is essential for protein synthesis. This prevents the transfer of amino acids to growing peptide chains, thereby inhibiting bacterial growth .

Comparaison Avec Des Composés Similaires

Florfenicol Amine Hydrochloride is similar to other compounds in the amphenicol class, including:

Chloramphenicol: Known for its broad-spectrum antibacterial activity but associated with significant side effects.

Thiamphenicol: A less toxic analog of chloramphenicol with similar antibacterial properties.

Azidamfenicol: Another analog with specific applications in veterinary medicine

Uniqueness: Florfenicol Amine Hydrochloride is unique due to its enhanced stability and reduced toxicity compared to chloramphenicol. It also has a broader spectrum of activity and is less likely to induce resistance .

Activité Biologique

Florfenicol Amine Hydrochloride (FFA) is a significant metabolite of the broad-spectrum antibiotic florfenicol, primarily used in veterinary medicine. This article explores the biological activity of FFA, including its pharmacokinetics, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

Overview of Florfenicol and its Metabolite

Florfenicol is an amphenicol antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is effective against a variety of Gram-positive and Gram-negative bacteria, making it a critical agent in treating bacterial infections in livestock and aquaculture . FFA, as a metabolite, plays a crucial role in the drug's pharmacological effects and regulatory considerations.

Pharmacokinetics of Florfenicol Amine Hydrochloride

The pharmacokinetics of FFA have been studied extensively in various animal models. Key studies have reported the following parameters:

| Parameter | Florfenicol | Florfenicol Amine |

|---|---|---|

| Cmax (μg/mL) | 0.13 ± 0.02 | 0.08 ± 0.01 |

| Tmax (h) | 0.68 ± 0.09 | 0.72 ± 0.72 |

| Elimination Half-life (h) | 5.92 ± 3.25 | 15.95 ± 14.04 |

| AUC (μg/mL·h) | 1.31 ± 0.46 | 0.47 ± 0.11 |

| Mean Residence Time (h) | 10.37 ± 4.80 | 18.40 ± 13.02 |

These parameters indicate that FFA is absorbed relatively quickly but has a longer elimination half-life compared to florfenicol, suggesting that it may persist longer in the system, potentially influencing therapeutic outcomes .

FFA exhibits its antibacterial properties through similar mechanisms as florfenicol, primarily by inhibiting protein synthesis in bacteria . This action is particularly effective against intracellular pathogens due to its lipophilicity, allowing it to cross cellular membranes and reach therapeutic concentrations in tissues such as the lungs and liver .

Veterinary Medicine

Florfenicol and its metabolite FFA are widely used in veterinary medicine for various applications:

- Bovine Respiratory Disease : Florfenicol is preferred for treating respiratory infections caused by pathogens such as Mannheimia haemolytica and Pasteurella multocida. Studies have shown that treatment with florfenicol leads to significant improvements in clinical scores and bacterial clearance .

- Aquaculture : FFA is utilized in aquaculture to combat bacterial infections in fish, particularly against Aeromonas salmonicida and Flavobacterium psychrophilum. Its efficacy has been demonstrated through improved survival rates and reduced infection severity .

Case Studies

- Bovine Respiratory Disease : A study involving cattle treated with florfenicol showed a marked reduction in clinical symptoms associated with respiratory infections, demonstrating its effectiveness compared to other antibiotics .

- Aquaculture Trials : In trials conducted on rainbow trout, florfenicol was administered at a dosage of 10 mg/kg body weight, resulting in high tissue concentrations while maintaining low levels in muscle tissue post-treatment, indicating effective antibacterial action with minimal residue concerns .

Residue Analysis and Regulatory Considerations

The presence of florfenicol residues, particularly FFA, in food products poses regulatory challenges due to potential impacts on human health. Various studies have established maximum residue limits (MRLs) for both florfenicol and FFA in food-producing animals to ensure consumer safety:

| Tissue Type | Maximum Residue Limit (mg/kg) |

|---|---|

| Muscle | 0.1 |

| Liver | 0.3 |

| Kidney | 0.2 |

These limits are critical for maintaining food safety standards while allowing the use of florfenicol in veterinary practices .

Propriétés

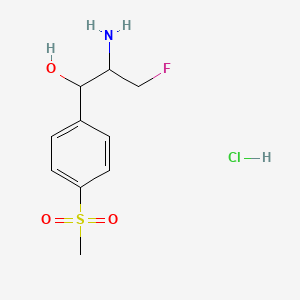

Numéro CAS |

108656-33-3 |

|---|---|

Formule moléculaire |

C10H15ClFNO3S |

Poids moléculaire |

283.75 g/mol |

Nom IUPAC |

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m1./s1 |

Clé InChI |

HWPBPTAOXVIKGI-DHTOPLTISA-N |

SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |

SMILES isomérique |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O.Cl |

SMILES canonique |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |

Apparence |

White to Off-White Solid |

melting_point |

>152 °C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(αR)-α-[(1S)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.